molecular formula C12H12O2 B8404070 3-Ethynyl-benzoic acid isopropyl ester

3-Ethynyl-benzoic acid isopropyl ester

Cat. No.: B8404070
M. Wt: 188.22 g/mol
InChI Key: AQXHFARZJSMEMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethynyl-benzoic acid isopropyl ester is a chemical building block of interest in medicinal chemistry and antimicrobial research. This compound combines an ethynyl group at the meta-position of a benzoic acid core, which is then esterified with isopropyl alcohol. Benzoic acid esters have demonstrated significant potential in antimycobacterial research, particularly against Mycobacterium tuberculosis . Esters of benzoic acid can act as prodrugs, where their increased lipophilicity compared to the free acid facilitates better diffusion through bacterial cell membranes . Once inside the cell, these esters are believed to be activated by mycobacterial esterases, enzymes that hydrolyze the ester bond to release the active acid moiety . The ethynyl group on the aromatic ring serves as a versatile handle for further chemical modification via click chemistry, allowing researchers to synthesize more complex molecules or conjugate the compound to other entities. The isopropyl ester group is one of several alkoxy substituents (such as propyl, hexyl, and phenyl) studied to modulate the compound's lipophilicity and overall activity . In research settings, this ester is intended for use in constructing novel chemical entities, investigating prodrug strategies for enhanced drug delivery, and exploring new compounds with activity against mycobacterial species . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

propan-2-yl 3-ethynylbenzoate

InChI

InChI=1S/C12H12O2/c1-4-10-6-5-7-11(8-10)12(13)14-9(2)3/h1,5-9H,2-3H3

InChI Key

AQXHFARZJSMEMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=CC(=C1)C#C

Origin of Product

United States

Comparison with Similar Compounds

Isopropyl Benzoate

  • Structure : Lacks substituents on the benzene ring.
  • Properties: Simpler esters like isopropyl acetate () exhibit moderate polarity and volatility. The absence of substituents in isopropyl benzoate likely results in higher solubility in non-polar solvents compared to 3-ethynyl derivatives.
  • Applications : Commonly used as flavoring agents or plasticizers. The ethynyl group in 3-ethynyl-benzoic acid isopropyl ester could enable specialized applications, such as polymer crosslinking or bioorthogonal chemistry.

3-Nitro-4-Methyl Benzoic Acid Isopropyl Ester

  • Structure: Features a nitro (-NO₂) and methyl (-CH₃) group at the 3- and 4-positions, respectively.
  • In contrast, the ethynyl group’s electron-deficient nature may promote unique reactivity, such as participation in cycloaddition reactions .
  • Synthesis : Both compounds likely undergo similar esterification pathways, but the ethynyl group requires careful handling due to its high reactivity.

Isopropyl 4-Hydroxybenzoate (Isopropylparaben)

  • Structure : Contains a hydroxyl (-OH) group at the 4-position.
  • Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, making it suitable as a preservative in cosmetics (). In contrast, the ethynyl group’s hydrophobicity and linear geometry might favor applications in hydrophobic polymer matrices or drug delivery systems.

Isopropyl Trichloroacetate

  • Structure : Features three chlorine atoms on the acetate moiety.
  • The ethynyl group, however, offers π-bond conjugation, which could enhance UV absorption or catalytic activity in metal-organic frameworks .

Data Table: Key Properties of Selected Esters

Compound Molecular Weight (g/mol) Key Functional Groups Solubility Trends Applications
This compound ~190 (estimated) Ethynyl, isopropyl ester Likely hydrophobic Polymer chemistry, drug delivery
Isopropyl benzoate 178.23 Benzene, ester Soluble in organic solvents Flavors, fragrances
3-Nitro-4-methyl benzoic acid isopropyl ester ~225 (estimated) Nitro, methyl, ester Moderate polarity Intermediate in agrochemicals
Isopropylparaben 180.20 Hydroxyl, ester Polar solvents Cosmetic preservatives
Isopropyl trichloroacetate 205.47 Trichloro, ester Non-polar solvents Specialty chemicals

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Ethynyl-benzoic acid isopropyl ester, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via esterification of 3-ethynyl-benzoic acid with isopropyl alcohol using a coupling agent (e.g., DCC or EDC) in anhydrous dichloromethane. Reaction optimization includes controlling temperature (e.g., 0–25°C), stoichiometric ratios (1:1.2 acid:alcohol), and catalyst concentration. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Reference synthetic protocols for similar esters (e.g., PLGA microsphere preparation in ) .
  • Validation : Monitor reaction progress via TLC or HPLC. Confirm structure using 1^1H/13^13C NMR and FTIR (e.g., ester carbonyl stretch at ~1740 cm1^{-1}) .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Techniques :
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 240–260 nm. Calibrate with a standard curve for quantification (detection limit: ~10 ng) .
  • SEM : Assess surface morphology (e.g., smooth vs. porous structures) and particle size distribution (critical for drug delivery applications) .
  • Spectroscopy : Confirm functional groups via FTIR and 1^1H NMR (e.g., ethynyl proton at ~2.5–3.0 ppm, isopropyl doublet at ~1.2 ppm) .

Q. How can researchers optimize the purification of this compound to achieve >95% purity?

  • Approach : Use a combination of liquid-liquid extraction (e.g., ethyl acetate/water) followed by recrystallization (solvent: hexane/ethyl acetate mix) or preparative HPLC. Monitor purity via HPLC peak integration and mass spectrometry (e.g., ESI-MS for molecular ion confirmation) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the role of this compound in modifying polymer degradation and drug release kinetics?

  • Design : Incorporate the ester into PLGA microspheres using solvent evaporation (e.g., methylene chloride as the organic phase, 1% PVA as the aqueous phase). Vary ester concentrations (0%, 25%, 50%) and assess:
  • Microsphere size : Measure via dynamic light scattering or optical microscopy (e.g., 50% ester increases size by 30–50% as seen in ) .
  • Drug release : Conduct in vitro studies in PBS (pH 7.4, 37°C) with sampling at intervals (1–30 days). Quantify release via HPLC and fit data to models (e.g., Higuchi, zero-order) .
    • Key Metrics : Surface area (SEM), drug loading efficiency, and erosion vs. diffusion mechanisms .

Q. How can researchers resolve contradictions in literature regarding the impact of ester additives on microsphere properties?

  • Case Study : reported that IPM increased microsphere size, contrary to prior studies. To address discrepancies:
  • Systematically vary formulation parameters (e.g., polymer molecular weight, solvent type).
  • Use advanced characterization (e.g., SEM for surface porosity, BET for surface area).
  • Validate findings with independent techniques (e.g., XRD for crystallinity vs. amorphous domains) .

Q. What mechanistic insights can be gained from studying the interaction of this compound with drug-polymer matrices?

  • Hypothesis Testing :
  • Plasticizing Effect : Use DSC to measure glass transition temperature (TgT_g) changes in PLGA matrices. A lower TgT_g indicates enhanced polymer flexibility, facilitating drug diffusion .
  • Hydrophobicity : Measure contact angles to assess ester-induced hydrophobicity, which may delay microsphere erosion .
    • Advanced Tools : Molecular dynamics simulations to model ester-polymer interactions and predict release profiles .

Q. How can in vitro-in vivo correlations (IVIVC) be established for formulations containing this compound?

  • Strategy :
  • In Vitro : Simulate physiological conditions (e.g., lung-targeted release via PBS with surfactant additives).
  • In Vivo : Use animal models (e.g., rats) to track pharmacokinetics (plasma/tissue concentrations via LC-MS). Compare AUC and CmaxC_{\text{max}} to in vitro data .
    • Statistical Analysis : Apply linear regression or artificial neural networks to model IVIVC .

Data Contradiction Analysis

  • Example : If studies report conflicting effects of the ester on drug loading efficiency:
    • Root Cause : Variability in synthesis methods (e.g., solvent evaporation rate, polymer-drug miscibility).
    • Resolution : Standardize protocols (e.g., fixed stirring speed, solvent volume) and conduct DOE (design of experiments) to identify critical factors .

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